1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.2ClH/c1-4-14(2,3)19-12-13(18)11-16-7-5-15(6-8-16)9-10-17;;/h4,13,17-18H,1,5-12H2,2-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCZANSYPNGPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OCC(CN1CCN(CC1)CCO)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride, with the CAS number 1049562-73-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 272.38 g/mol. Its structure features a piperazine ring, which is known for its biological significance in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1049562-73-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 272.38 g/mol |
Pharmacological Effects
Research indicates that compounds similar to 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol exhibit various pharmacological effects:
- PDE5 Inhibition : Similar compounds have shown potential as phosphodiesterase type 5 (PDE5) inhibitors, which are useful in treating erectile dysfunction and pulmonary hypertension. For instance, a related compound demonstrated significant in vivo blood pressure-lowering effects in spontaneously hypertensive rats, suggesting a mechanism involving vasodilation through PDE5 inhibition .
- Cytotoxicity : Preliminary studies indicate that derivatives of piperazine compounds can exhibit cytotoxic effects against cancer cell lines. For example, certain piperazine derivatives have been shown to possess antitumor activities comparable to established chemotherapeutics .
- Neuroprotective Effects : The ability of piperazine-based compounds to penetrate the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease and other neurodegenerative disorders .
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds like 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol may act by inhibiting specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The interaction with various receptors, including serotonin and dopamine receptors, can lead to alterations in neurotransmitter release and modulation of mood and cognition.
Study 1: PDE5 Inhibition and Vascular Effects
A study published in PubMed highlighted the vascular effects of a related compound acting as a PDE5 inhibitor. The compound demonstrated significant reductions in blood pressure and improved endothelial function in hypertensive models, indicating its therapeutic potential for cardiovascular diseases .
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of piperazine derivatives. The study reported that several compounds exhibited cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity. This suggests that modifications to the piperazine structure can enhance therapeutic efficacy against cancer .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how should its purity be validated?
Methodological Answer:
- Synthesis : Begin with a piperazine derivative (e.g., 4-(2-hydroxyethyl)piperazine) and employ nucleophilic substitution or coupling reactions to introduce the (2-methylbut-3-en-2-yl)oxy moiety. Dihydrochloride formation can be achieved via HCl gas bubbling in anhydrous ethanol.
- Characterization : Use -/-NMR to confirm structural integrity, and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Cross-reference with impurity standards (e.g., piperazine-related byproducts) listed in pharmacopeial guidelines .
Q. How can researchers address impurities during purification?
Methodological Answer:
- Impurity Profiling : Compare retention times against known impurities (e.g., unreacted piperazine intermediates or diastereomers) using HPLC-MS.
- Purification : Employ preparative chromatography (e.g., reverse-phase HPLC with pH-adjusted mobile phases) or recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Monitor for residual solvents (e.g., dichloromethane) via GC-MS .
Q. What experimental parameters should be prioritized for stability studies?
Methodological Answer:
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-TOF-MS. Track hydrolysis of the ether or piperazine moieties.
- Storage : Use desiccated, amber vials at -20°C. Validate stability over 6–12 months with periodic HPLC assays .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states for piperazine functionalization. Use ICReDD’s integrated computational-experimental workflow to predict optimal solvents (e.g., DMF vs. THF) and catalysts.
- Validation : Compare computed activation energies with experimental yields. Adjust steric/electronic parameters iteratively .
Q. What statistical methods resolve contradictions between experimental and computational data?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, stoichiometry, solvent polarity). Apply response surface methodology (RSM) to identify interactions causing yield discrepancies.
- Sensitivity Analysis : Rank variables by Pareto charts to prioritize adjustments (e.g., catalyst loading over reaction time) .
Q. How can degradation pathways be systematically mapped?
Methodological Answer:
- Forced Degradation : Subject the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Identify cleavage products (e.g., piperazine fragmentation) via high-resolution MS.
- Mechanistic Probes : Isotope labeling (e.g., - or -tags) can trace hydrolytic pathways .
Q. What reactor designs are suitable for scaling up synthesis?
Methodological Answer:
- Continuous Flow Systems : Use microreactors with immobilized catalysts to enhance mass transfer during piperazine functionalization.
- Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring of intermediate formation. Reference CRDC guidelines for reactor design fundamentals .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Perform phase-solubility studies (e.g., shake-flask method) in buffered solutions (pH 1–7.4) to account for dihydrochloride salt dissociation. Cross-validate with computational COSMO-RS models.
- Crystallography : Single-crystal X-ray diffraction can reveal hydrogen-bonding networks affecting solubility .
Q. What strategies validate bioactivity discrepancies across cell-based assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
